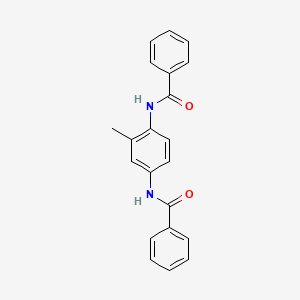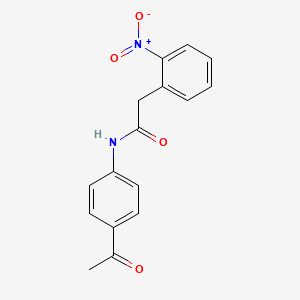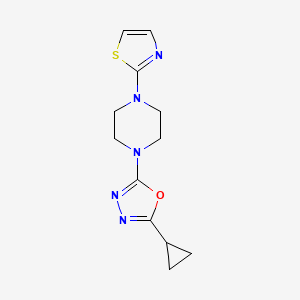![molecular formula C14H14N4O3 B5689619 5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689619.png)
5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, also known as 'IOX1', is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. IOX1 is a potent inhibitor of histone demethylases and has been studied for its role in epigenetic regulation, cancer therapy, and other biological processes.
Mécanisme D'action
IOX1 inhibits histone demethylases by binding to the active site of the enzyme and preventing it from removing methyl groups from histone proteins. This leads to changes in gene expression patterns and can potentially have therapeutic applications in cancer and other diseases.
Biochemical and physiological effects:
IOX1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. IOX1 has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IOX1 in lab experiments is its potency as a histone demethylase inhibitor. It can be used at low concentrations to achieve significant effects on gene expression patterns. One limitation of using IOX1 is its potential toxicity at high concentrations, which can affect cell viability and lead to false results.
Orientations Futures
There are many potential future directions for IOX1 research. One area of interest is its potential therapeutic applications in cancer therapy. IOX1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and there is potential for it to be used in combination with other cancer therapies. Another area of interest is its role in epigenetic regulation and potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to fully understand the potential of IOX1 in these areas.
Méthodes De Synthèse
IOX1 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-furanyl methylamine with 3-tetrahydrofuranyl hydrazine to form the corresponding hydrazone, which is then reacted with dimethyl acetylenedicarboxylate to form IOX1. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
IOX1 has been extensively studied for its role in epigenetic regulation. It is a potent inhibitor of histone demethylases, which are enzymes that remove methyl groups from histone proteins. By inhibiting histone demethylases, IOX1 can alter gene expression patterns and potentially have therapeutic applications in cancer and other diseases.
Propriétés
IUPAC Name |
5-[5-(imidazol-1-ylmethyl)furan-2-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-2-12(20-11(1)7-18-5-4-15-9-18)14-16-13(17-21-14)10-3-6-19-8-10/h1-2,4-5,9-10H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMYYGGGPHHRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC=C(O3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)

![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)

![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)

![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)


![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)